[1-(2-Methylphenyl)ethyl](propyl)amine
Description
Significance of Amines with Chiral Centers in Organic Chemistry
Amines containing a chiral center, known as chiral amines, are of paramount importance in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. openaccessgovernment.org Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. openaccessgovernment.org Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. openaccessgovernment.orgmdpi.com This underscores the critical need for methods to produce single, pure enantiomers of bioactive compounds.
Chiral amines are frequently incorporated as key structural motifs in a wide array of natural products and synthetic drugs. acs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. openaccessgovernment.orgacs.org Beyond their direct inclusion in final products, chiral amines are also widely employed as chiral auxiliaries, catalysts, and resolving agents in asymmetric synthesis. mdpi.com As chiral bases, they can facilitate enantioselective deprotonation reactions, and they are invaluable for the resolution of racemic mixtures of acids. The synthesis of chiral amines can be achieved through various methods, including the asymmetric hydrogenation of imines, which offers a direct and efficient route to these valuable compounds. acs.org
Overview of Structural Features Relevant to Research Endeavors
The structure of 1-(2-Methylphenyl)ethylamine possesses several features that make it a compelling subject for chemical research. The core of the molecule is a 1-(2-methylphenyl)ethylamine unit, which is a derivative of the well-studied phenethylamine (B48288) framework. nih.gov The presence of a methyl group at the ortho position of the phenyl ring can introduce steric hindrance that may influence the molecule's conformational preferences and its interactions with other molecules.
A key feature of this compound is the stereogenic center at the carbon atom attached to the amino group and the phenyl ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers. The specific spatial arrangement of the substituents around this chiral center is crucial in asymmetric synthesis and in determining the molecule's biological activity.
Below is a table summarizing the key structural features of 1-(2-Methylphenyl)ethylamine:
| Feature | Description |
| Core Structure | 1-(2-Methylphenyl)ethylamine |
| Chirality | Presence of a stereogenic center at the α-carbon |
| Substitution | Methyl group at the ortho position of the phenyl ring |
| Amine Type | Secondary amine |
| N-Alkyl Group | Propyl group |
Historical Context of Related Chemical Architectures in Academic Investigations
The academic investigation of chemical architectures related to 1-(2-Methylphenyl)ethylamine has a rich history, primarily rooted in the study of phenethylamines and, more specifically, chiral 1-phenylethylamine (B125046) (α-PEA). The 2-phenethylamine motif is a fundamental building block found in a vast number of naturally occurring compounds, including hormones and alkaloids, as well as in a multitude of synthetic drugs. nih.gov This has made it a central focus in medicinal chemistry for decades.
The use of chiral 1-phenylethylamine as a chiral auxiliary and resolving agent was pioneered by A. W. Ingersoll in 1937. mdpi.com This readily available and inexpensive primary amine, which can be obtained in both enantiomeric forms, has become one of the most frequently used ancillary compounds for the synthesis of enantiomerically pure products. mdpi.com Its utility spans a wide range of applications, including the diastereoselective synthesis of medicinal substances and natural products. mdpi.com
The development of methods for the stereoselective analysis of chiral phenethylamine derivatives has also been a significant area of research. sigmaaldrich.com Techniques such as capillary gas chromatography with pre-column chiral derivatization have been established to separate and quantify the enantiomers of these compounds in biological samples. sigmaaldrich.com This analytical capability is crucial for understanding the stereoselective disposition and pharmacological effects of chiral amine drugs.
The synthesis of N-alkylated amines, such as ethylpropylamine, has also been a subject of study, with methods like the reductive amination of primary amines with carbonyl compounds being well-established. google.com These synthetic routes provide access to a diverse range of secondary and tertiary amines with varied substitution patterns, further expanding the chemical space available for exploration in drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-9-13-11(3)12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |
InChI Key |
UQBHXDVSTUBYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Methylphenyl Ethylamine and Its Stereoisomers
Stereoselective Synthesis Approaches
Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For a molecule like 1-(2-methylphenyl)ethylamine, which contains a single stereocenter, this involves creating a predominance of one of its two enantiomers, (R)-1-(2-methylphenyl)ethylamine or (S)-1-(2-methylphenyl)ethylamine. Stereoselective synthesis is broadly divided into enantioselective and diastereoselective methods.
Enantioselective Synthesis Pathways
Enantioselective synthesis aims to produce one enantiomer of a chiral product from an achiral or racemic starting material. This is accomplished by using a chiral catalyst or reagent that influences the reaction pathway.
Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically enriched compounds. The formation of the carbon-nitrogen (C-N) bond under the influence of a chiral catalyst is a direct and atom-economical approach to chiral amines. Strategies often involve the asymmetric hydrogenation of imines or the coupling of amine derivatives with alkyl electrophiles.
Nickel-catalyzed cross-coupling reactions have emerged as a notable method for stereospecific C-N bond activation. nih.gov These reactions can utilize benzylic amine derivatives as electrophiles to form new stereocenters with high fidelity. nih.gov The success of these methods relies on the development of sophisticated chiral ligands that can effectively control the stereochemical outcome at the metal center.
Another approach involves the phosphine-catalyzed addition of nitrogen nucleophiles to allenoates or alkynoates. polyu.edu.hk While not directly applied to the target molecule in the cited literature, this methodology represents a valid strategy for asymmetric C-N bond formation that could be adapted for the synthesis of chiral benzylic amines. polyu.edu.hk The development of novel catalysts for the green amination of various molecules is an active area of research, aiming to create more sustainable pathways to nitrogen-containing chemicals. rsc.org
Table 1: Examples of Asymmetric Catalysis for C-N Bond Formation
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Nickel / Chiral Ligand | Cross-coupling via C-N bond activation | Enables stereospecific formation of tertiary and quaternary stereocenters. nih.gov |
Note: This table represents general strategies in asymmetric C-N bond formation that are conceptually applicable.
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Commonly used chiral auxiliaries include derivatives of amino acids, terpenes, and alkaloids. wikipedia.org For instance, oxazolidinones, which can be prepared from readily available amino alcohols, are widely used. wikipedia.org The substrate is acylated with the oxazolidinone, and subsequent alkylation reactions proceed with high diastereoselectivity controlled by the auxiliary. wikipedia.org
Pseudoephedrine is another effective chiral auxiliary. harvard.edu When reacted with a carboxylic acid, it forms an amide. The α-proton can be removed to form an enolate, and subsequent reaction with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity. wikipedia.orgharvard.edu Similarly, 1-(2,4,6-triisopropylphenyl)ethylamine has been demonstrated as an excellent chiral auxiliary for nitrones in reductive coupling reactions to produce γ-amino acid derivatives. nih.govresearchgate.net A patent describes a method for synthesizing phenylisopropylamines where a phenylacetone (B166967) reacts with a chiral amine like (+)- or (-)-α-methylbenzylamine. The resulting imine is then reduced, and the auxiliary is cleaved via hydrogenolysis to yield the final chiral amine with high enantiomeric purity. google.com
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Method |
|---|---|---|
| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Hydrolysis (acidic or basic) |
| Pseudoephedrine | Asymmetric alkylation of amides | Hydrolysis or reduction |
| (R)- or (S)-α-methylbenzylamine | Reductive amination of ketones | Hydrogenolysis google.com |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has grown rapidly and provides powerful alternatives for synthesizing chiral compounds. Proline and its derivatives are among the most famous organocatalysts, often activating substrates by forming chiral iminium ions or enamines. mdpi.com
For the synthesis of chiral amines, organocatalytic methods like the asymmetric Michael addition or Mannich reaction are highly relevant. mdpi.comnih.gov For example, a chiral binaphthyl phosphate (B84403) organocatalyst has been used in an asymmetric Pictet-Spengler reaction to synthesize N-(O-nitrophenylsulfenyl)-2-arylethylamines, achieving excellent yields and enantiomeric excess (ee). mdpi.com These catalysts function as chiral Brønsted acids, activating imines toward nucleophilic attack. This strategy has been extended to synthesize a wide variety of chiral azaheteroaryl ethylamines through a dearomatizing aza-Michael addition followed by asymmetric protonation. mdpi.com
The development of highly efficient organocatalysts, sometimes operating at parts-per-million (ppm) loadings, can achieve enzyme-like efficiency in producing enantiopure compounds. mdpi.com These methods offer mild, metal-free conditions for constructing chiral C-N bonds. rsc.org
Diastereoselective Synthesis Approaches
Diastereoselective reactions create a new stereocenter under the influence of an existing one within the same molecule. The goal is to control the relative stereochemistry between these centers.
In substrate-controlled reactions, the stereochemical outcome is determined by the inherent structural and steric features of the chiral substrate itself. A prime example relevant to the synthesis of 1-(2-methylphenyl)ethylamine is the diastereoselective reduction of a chiral imine.
This approach is closely related to the chiral auxiliary method. For instance, the reaction between 2-methylacetophenone and an enantiopure chiral amine, such as (R)- or (S)-α-methylbenzylamine, would produce a chiral imine intermediate. The existing stereocenter from the α-methylbenzylamine group sterically hinders one face of the C=N double bond. Consequently, delivery of a hydride reagent (e.g., from sodium borohydride (B1222165) or catalytic hydrogenation) will preferentially occur from the less hindered face, leading to the formation of one diastereomer in excess. google.com The subsequent removal of the chiral group via hydrogenolysis reveals the desired enantiomerically enriched 1-(2-methylphenyl)ethylamine. google.com The efficiency of this diastereoselective induction depends on the steric bulk and conformational rigidity of the chiral directing group.
Reagent-Controlled Diastereoselectivity
Reagent-controlled methods are pivotal for establishing stereochemistry, particularly when the substrate lacks inherent chiral information. In the synthesis of chiral amines like 1-(2-methylphenyl)ethylamine, the use of chiral auxiliaries is a well-established strategy to induce diastereoselectivity.
One of the most effective and widely used chiral auxiliaries is Ellman's tert-butanesulfinamide. osi.lv This method involves the condensation of a chiral sulfinamide, (R)- or (S)-tert-butanesulfinamide, with the prochiral ketone, 2'-methylacetophenone (B146604). The reaction, typically catalyzed by a Lewis acid such as titanium(IV) ethoxide, yields an intermediate N-sulfinylketimine.
The stereochemical outcome of the synthesis is controlled during the subsequent diastereoselective reduction of the C=N bond of the sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., sodium borohydride) to the opposite face. This facial bias leads to the formation of the corresponding sulfinamide with high diastereomeric excess. The final step involves the acidic cleavage of the N-S bond, which removes the chiral auxiliary to afford the desired enantiomerically enriched primary amine, 1-(2-methylphenyl)ethylamine, while allowing for the recovery of the auxiliary. osi.lv The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary dictates which enantiomer of the final amine product is formed, offering a versatile route to either stereoisomer.
Catalytic Approaches to Synthesis
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and sustainability. Both metal-based and enzyme-based catalysts have been successfully applied to the synthesis of 1-(2-methylphenyl)ethylamine, primarily through the reductive amination of 2'-methylacetophenone.
Homogeneous Catalysis for Amine Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild reaction conditions. For the synthesis of primary amines, direct asymmetric reductive amination (ARA) of ketones is a highly efficient one-pot process. liv.ac.uk This transformation combines a ketone (2'-methylacetophenone), an amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent (often H₂ or a transfer hydrogenation agent) in the presence of a chiral catalyst.
Chiral transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, have proven effective for this transformation. liv.ac.ukresearchgate.netgoogle.com For example, iridium complexes featuring chiral phosphine (B1218219) ligands, such as f-Binaphane, have demonstrated high activity and enantioselectivity (up to 96% ee) for the ARA of various aryl ketones. google.com The reaction often requires additives like a Lewis acid (e.g., Ti(OiPr)₄) to facilitate imine formation and an iodide source to enhance catalytic activity. google.com Another effective system utilizes CpIr complexes with a 2-picolinamide moiety, which can catalyze the direct reductive amination using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Table 1: Examples of Homogeneous Catalysis in Asymmetric Reductive Amination
| Catalyst System | Ketone Substrate | Amine Source | Reductant | Conditions | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Aryl Ketones | p-Anisidine | H₂ (800 psi) | DCM, Ti(OiPr)₄, I₂ | High | up to 96 | google.com |
| CpIr-2-picolinamide complex | Ketones | NH₄HCO₂ | Formate | - | Good | N/A | organic-chemistry.org |
| Rh-chiral diphosphine | α-Keto acid derivatives | Benzylamine | H₂ | - | 59 | 38 | google.com |
Heterogeneous Catalysis in Reductive Amination
Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture, reusability, and stability. The synthesis of 1-(2-methylphenyl)ethylamine via reductive amination of 2'-methylacetophenone is commonly achieved using supported metal catalysts. wikipedia.org
Noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (e.g., Pd/C, Pt/C) are classic and effective catalysts for this reaction, typically using molecular hydrogen (H₂) as the reducing agent. mdpi.comencyclopedia.pub However, significant research has focused on developing catalysts based on more abundant and less expensive 3d transition metals. Nickel-based catalysts, for instance, are frequently used for reductive aminations. encyclopedia.pub
Recent advancements have led to highly efficient non-noble metal catalysts. A notable example is a cobalt catalyst supported on N-doped amorphous carbon, which demonstrates superior performance to commercial noble metal catalysts for the reductive amination of acetophenone. This system operates under very mild conditions (50°C, 10 bar H₂) and shows broad substrate scope and functional group tolerance. d-nb.info
Table 2: Performance of Heterogeneous Catalysts in Reductive Amination of Acetophenone
| Catalyst | Support | Reductant | Conditions | Yield (%) | Reference |
| Cobalt | N-doped carbon | H₂ (10 bar) | 50°C, 20 h, aq. NH₃ | 99 | d-nb.info |
| Pd/C (10 wt%) | Carbon | H₂ (10 bar) | 50°C, 20 h, aq. NH₃ | 16 | d-nb.info |
| Pt/C (5 wt%) | Carbon | H₂ (10 bar) | 50°C, 20 h, aq. NH₃ | 21 | d-nb.info |
| Rh/C (5 wt%) | Carbon | H₂ (10 bar) | 50°C, 20 h, aq. NH₃ | 10 | d-nb.info |
| Ru/C (5 wt%) | Carbon | H₂ (10 bar) | 50°C, 20 h, aq. NH₃ | 2 | d-nb.info |
Biocatalytic Routes Utilizing Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure amines. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit exceptional selectivity (chemo-, regio-, and stereoselectivity). bohrium.com
Transaminases (TAs), also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.org For the synthesis of (R)- or (S)-1-(2-methylphenyl)ethylamine, a prochiral ketone (2'-methylacetophenone) is reacted with an inexpensive amine donor (like isopropylamine (B41738) or alanine) in the presence of a stereocomplementary TA. The reaction produces the desired chiral amine with very high enantiomeric excess (>99% ee) and acetone (B3395972) or pyruvate (B1213749) as the byproduct. diva-portal.orgnih.gov The wide availability of TA screening kits allows for the rapid identification of suitable enzymes for a specific ketone substrate. bohrium.comnih.gov
Besides transaminases, imine reductases (IREDs) and reductive aminases (RedAms) represent another class of enzymes capable of producing chiral amines. These enzymes catalyze the asymmetric reduction of an imine, which is formed in situ from the ketone and an amine source, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov
Table 3: Biocatalytic Synthesis of Chiral Phenyl-Alkylamines
| Enzyme Type | Substrate | Key Features | Product Purity | Reference |
| Transaminase (e.g., ATA-025) | 1-(3-methylphenyl)ethan-1-one | High conversion (99%), mild conditions (45°C, pH 8.0) | ≥98.5% chiral purity | nih.gov |
| Transaminase (CvTA variant) | 4'-substituted acetophenones | Rational design improves specificity | High enantioselectivity | diva-portal.org |
| Imine Reductase (IRED) | Ketones + Amines | Industrial application from mg to ton scale | High optical purity | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free Synthesis Methodologies
Eliminating organic solvents is a key goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. researchgate.net Several methodologies for the synthesis of amines can be performed under solvent-free or neat conditions.
The Leuckart reaction is a classic method for the reductive amination of ketones, which traditionally involves heating the carbonyl compound with ammonium formate or formamide (B127407) without any solvent. scispace.com While effective, this method often requires high temperatures (180-250°C).
More modern approaches achieve solvent-free reductive amination under milder conditions. For example, aldehydes and ketones can be reacted with amines using sodium borohydride as the reductant and a solid acid like boric acid or p-toluenesulfonic acid as an activator, with the reaction proceeding neatly upon mixing or gentle grinding. organic-chemistry.org Furthermore, heterogeneous catalytic systems are well-suited for solvent-free reactions. Supported platinum catalysts, such as Pt-MoOx/TiO₂, have been shown to effectively catalyze the reductive amination of ketones under solvent-free conditions with low pressures of hydrogen gas. researchgate.net These methods not only reduce waste but can also lead to higher reaction rates and simpler product isolation procedures. researchgate.net
Compound Reference Table
| Compound Name | IUPAC Name | Molecular Formula |
| 1-(2-Methylphenyl)ethylamine | N-propyl-1-(o-tolyl)ethan-1-amine | C₁₂H₁₉N |
| 1-(2-Methylphenyl)ethylamine | 1-(o-tolyl)ethan-1-amine | C₉H₁₃N |
| 2'-Methylacetophenone | 1-(o-tolyl)ethan-1-one | C₉H₁₀O |
| tert-Butanesulfinamide | 2-Methylpropane-2-sulfinamide | C₄H₁₁NOS |
| Titanium(IV) ethoxide | Tetrakis(ethan-1-olato)titanium | C₈H₂₀O₄Ti |
| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |
| f-Binaphane | (S,S)-1,1'-Bis(diphenylphosphino)-2,2'-bis(trifluoromethyl)biphenyl | C₄₀H₂₈F₆P₂ |
| Ammonium formate | Ammonium methanoate | CH₅NO₂ |
| Palladium on carbon | Palladium on carbon | Pd/C |
| Platinum on carbon | Platinum on carbon | Pt/C |
| Rhodium on carbon | Rhodium on carbon | Rh/C |
| Ruthenium on carbon | Ruthenium on carbon | Ru/C |
| Isopropylamine | Propan-2-amine | C₃H₉N |
| Pyridoxal-5'-phosphate | (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | C₈H₁₀NO₆P |
| Boric acid | Boric acid | H₃BO₃ |
| p-Toluenesulfonic acid | 4-Methylbenzene-1-sulfonic acid | C₇H₈O₃S |
Green Chemistry Principles in Synthetic Route Design
Atom Economy and Reaction Efficiency Optimization
A primary goal in modern synthetic chemistry is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of 1-(2-methylphenyl)ethylamine is commonly achieved through the reductive amination of 2'-methylacetophenone. This reaction provides a practical context for evaluating atom economy.
2'-methylacetophenone + Ammonia + H₂ → 1-(2-methylphenyl)ethylamine + H₂O
To calculate the theoretical maximum atom economy, we consider the molecular weights of the reactants and the desired product:
2'-methylacetophenone (C₉H₁₀O): 134.18 g/mol
Ammonia (NH₃): 17.03 g/mol
Hydrogen (H₂): 2.02 g/mol
1-(2-methylphenyl)ethylamine (C₉H₁₃N): 135.21 g/mol
The atom economy is calculated using the formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Atom Economy = (135.21 / (134.18 + 17.03 + 2.02)) x 100% = (135.21 / 153.23) x 100% ≈ 88.2%
This calculation reveals a high theoretical atom economy, with the only byproduct being water. However, the practical efficiency of this reaction is also dependent on the choice of catalyst and reaction conditions, which influence the chemical yield and the formation of any side products. The subsequent N-propylation of 1-(2-methylphenyl)ethylamine to yield 1-(2-Methylphenyl)ethylamine, for instance via reductive amination with propanal, would also exhibit high atom economy.
Interactive Data Table: Atom Economy of 1-(2-methylphenyl)ethylamine Synthesis
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 2'-methylacetophenone | C₉H₁₀O | 134.18 |
| Ammonia | NH₃ | 17.03 |
| Hydrogen | H₂ | 2.02 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(2-methylphenyl)ethylamine | C₉H₁₃N | 135.21 |
| Calculated Atom Economy | ~88.2% |
Sustainable Reagent and Catalyst Development
The development of sustainable catalysts is crucial for minimizing the environmental impact of chemical synthesis. For the asymmetric reductive amination of 2'-methylacetophenone, significant progress has been made in employing catalysts that are not only efficient and selective but also based on abundant and non-toxic metals.
Recent research has highlighted the efficacy of cooperative catalysis systems. For instance, a combination of an achiral iridium catalyst and a chiral phosphoric acid has been shown to be highly effective for the direct asymmetric reductive amination of aromatic ketones. In the case of 2'-methylacetophenone, enantioselectivities of up to 91% have been achieved using such systems. These catalysts operate under mild conditions and with low catalyst loadings, enhancing their sustainability profile.
Iron-based catalysts are also emerging as a highly sustainable alternative for reductive aminations. Nanostructured iron catalysts supported on materials like N-doped silicon carbide have demonstrated broad applicability in the synthesis of primary amines from ketones, using aqueous ammonia as the nitrogen source and hydrogen gas as the reductant. While specific application to 2'-methylacetophenone is a promising area for further investigation, the broad substrate scope of these catalysts suggests their potential utility.
Biocatalysis offers another green avenue for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high enantioselectivity, using ammonia as the amine donor and a cofactor like NADH or NADPH. The use of enzymes operates under mild, aqueous conditions and can provide access to highly enantiopure products.
Interactive Data Table: Comparison of Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Metal | Chiral Component | Reported Enantioselectivity (for 2'-methylacetophenone) | Sustainability Advantages |
| Cooperative Catalyst | Iridium | Chiral Phosphoric Acid | Up to 91% | High efficiency, mild conditions |
| Supported Nanocatalyst | Iron | N/A (achiral catalyst) | N/A (potential for high yield) | Earth-abundant metal, reusable |
| Biocatalyst | N/A (Enzyme) | Amine Dehydrogenase | Potentially >99% | Aqueous media, biodegradable |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. The key advantages of continuous flow processing include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.
A plausible continuous flow setup for the asymmetric reductive amination of 2'-methylacetophenone would involve the following stages:
Reagent Introduction: Separate streams of 2'-methylacetophenone, a suitable ammonia source (e.g., a solution of ammonia in a solvent), and a hydrogen source are introduced into the system using precision pumps.
Mixing: The reagent streams are combined in a T-mixer or a more sophisticated micromixer to ensure rapid and efficient mixing.
Catalytic Reactor: The mixed stream then enters a packed-bed reactor containing a heterogeneous catalyst. This could be a supported noble metal catalyst (e.g., palladium on carbon) or a more sustainable option like a supported iron or nickel catalyst. For asymmetric synthesis, a chiral catalyst would be immobilized within the reactor. The reactor is heated to the optimal temperature to facilitate the reaction.
Pressure Regulation: A back-pressure regulator is used to maintain the desired pressure of hydrogen gas within the reactor, which is crucial for the hydrogenation step.
In-line Analysis and Purification: The output from the reactor can be monitored in real-time using in-line analytical techniques such as HPLC or IR spectroscopy. Downstream processing could include a separation module to remove the solvent and any unreacted starting materials, providing the purified product in a continuous stream.
This approach allows for the safe and efficient production of 1-(2-methylphenyl)ethylamine on a larger scale with consistent product quality.
Multi-Component Reactions (MCRs) for Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer a highly efficient strategy for generating molecular diversity. While specific MCRs leading directly to 1-(2-Methylphenyl)ethylamine are not prominently described, established MCRs can be envisioned for the synthesis of its derivatives.
The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. In a hypothetical scenario, 1-(2-methylphenyl)ethylamine could serve as the amine component. Reacting it with propionaldehyde, a carboxylic acid, and an isocyanide would yield a complex amide derivative, rapidly increasing molecular complexity from the parent amine.
Another relevant class of reactions is the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. Derivatives of 1-(2-methylphenyl)ethylamine containing both an alkene and an alkyne moiety could undergo an intramolecular Pauson-Khand reaction to construct complex, polycyclic structures. This approach would be valuable in the synthesis of novel scaffolds for medicinal chemistry.
Total Synthesis Strategies Involving 1-(2-Methylphenyl)ethylamine as a Key Intermediate
A comprehensive literature search did not reveal any reported total syntheses of natural products where 1-(2-methylphenyl)ethylamine is explicitly used as a key intermediate. This is likely due to the widespread availability and extensive precedent for the use of its unsubstituted analog, 1-phenylethylamine (B125046), as a chiral auxiliary and building block in asymmetric synthesis. The additional methyl group on the phenyl ring in 1-(2-methylphenyl)ethylamine does not typically confer a significant stereochemical or reactivity advantage that would necessitate its use over the more common and cost-effective 1-phenylethylamine in the context of natural product total synthesis. Therefore, synthetic chemists have historically favored the use of the simpler, well-established chiral amine.
Chemical Reactivity and Transformation Studies of 1 2 Methylphenyl Ethylamine
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is central to many of its characteristic transformations, including reactions with electrophiles like alkyl halides, acyl halides, and carbonyl compounds.
Alkylation and Acylation Reactions
The primary amine of 1-(2-methylphenyl)ethylamine readily undergoes nucleophilic attack on electrophilic carbon centers. Alkylation with alkyl halides (e.g., propyl iodide) can proceed to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. The initial subject of this article, 1-(2-methylphenyl)ethylamine, is synthesized via such an N-alkylation reaction.
Acylation reactions with agents like acyl chlorides or anhydrides are typically rapid and high-yielding. google.comyoutube.com These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). Acylation is a common strategy for protecting the amine group during subsequent reactions or for synthesizing amide derivatives. libretexts.org For instance, reaction with acetic anhydride (B1165640) yields the corresponding N-acetylated amide. google.com
Table 1: Representative Alkylation and Acylation Reactions
| Reactant 1 | Electrophile | Reagent/Conditions | Product |
| 1-(2-Methylphenyl)ethylamine | Propyl Iodide | K₂CO₃, Acetonitrile | 1-(2-Methylphenyl)ethylamine |
| 1-(2-Methylphenyl)ethylamine | Acetic Anhydride | Pyridine | N-[1-(2-methylphenyl)ethyl]acetamide |
| 1-(2-Methylphenyl)ethylamine | Benzoyl Chloride | Triethylamine, DCM | N-[1-(2-methylphenyl)ethyl]benzamide |
Formation of Amides and Carbamates
The synthesis of amides from 1-(2-methylphenyl)ethylamine is a fundamental transformation, typically achieved by acylation as described above or through coupling reactions with carboxylic acids. core.ac.uk Modern amide bond formation often employs coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU) to activate the carboxylic acid, facilitating a mild and efficient reaction with the amine. organic-chemistry.org
Carbamates are readily synthesized by reacting the amine with chloroformates (e.g., ethyl chloroformate) or other carbonylating agents. organic-chemistry.orgnih.gov Another common method involves the reaction with an isocyanate. These reactions provide a stable urethane (B1682113) linkage and are frequently used to install protecting groups on the nitrogen atom. For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the widely used Boc-protected amine.
Table 2: Synthesis of Amides and Carbamates
| Reactant 1 | Co-reactant | Reagent/Conditions | Product Type |
| 1-(2-Methylphenyl)ethylamine | Benzoic Acid | EDC, HOBt, DMF | Amide |
| 1-(2-Methylphenyl)ethylamine | Ethyl Chloroformate | NaHCO₃ (aq), DCM | Carbamate (B1207046) |
| 1-(2-Methylphenyl)ethylamine | Di-tert-butyl dicarbonate | Triethylamine, DCM | Boc-Carbamate |
| 1-(2-Methylphenyl)ethylamine | Carbon Dioxide, Alkyl Halide | Cs₂CO₃ | Carbamate |
Condensation Reactions with Carbonyl Compounds
1-(2-Methylphenyl)ethylamine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium toward the product. wikipedia.org The resulting imine can be a stable final product or a key intermediate. For instance, the C=N double bond of the imine can be subsequently reduced (e.g., with sodium borohydride) in a process known as reductive amination to yield a secondary amine. This two-step sequence is a powerful method for forming new carbon-nitrogen bonds. latech.edu
Reactivity of the Aromatic Ring System
The tolyl group of 1-(2-methylphenyl)ethylamine is an aromatic ring system that can undergo electrophilic substitution. The reactivity and regioselectivity of these substitutions are influenced by the two existing substituents: the methyl group and the 1-aminoethyl group.
Electrophilic Aromatic Substitution Reactions
Both the methyl group and the alkylamino group are activating, ortho-, para-directing substituents for electrophilic aromatic substitution (EAS). masterorganicchemistry.comdalalinstitute.com However, the strong activating nature of the amino group can lead to challenges such as over-reaction and lack of selectivity. libretexts.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic amine group is protonated to form an ammonium salt. This -NH₂R⁺ group is a strongly deactivating, meta-directing group, which fundamentally alters the reactivity of the ring.
To achieve controlled ortho- or para-substitution, the amine is often protected, for example, as an amide. libretexts.org The N-acetyl group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions. After the substitution, the protecting group can be removed by hydrolysis to regenerate the amine. The directing effects of the two substituents (the protected amine and the methyl group) would guide the incoming electrophile to specific positions on the ring.
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. uwindsor.ca
The primary amine of 1-(2-methylphenyl)ethylamine is not an effective DMG. However, it can be converted into a potent DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (-NHBoc). organic-chemistry.org These groups chelate the lithium reagent, directing deprotonation specifically to the ortho position of the DMG. In the case of a protected 1-(2-methylphenyl)ethylamine, this would be the C6 position of the aromatic ring. This methodology provides a precise route to introduce substituents at a position that might be difficult to access through classical electrophilic substitution.
Table 3: Regioselectivity in Aromatic Ring Reactions
| Reaction Type | Key Functional Group | Directing Influence | Predicted Position of Substitution |
| Electrophilic Substitution | -NH₂ (unprotected, neutral) | Activating, ortho, para-directing | C4, C6 |
| Electrophilic Substitution | -NH₃⁺ (unprotected, acidic) | Deactivating, meta-directing | C3, C5 |
| Electrophilic Substitution | -NHCOR (protected amide) | Activating, ortho, para-directing | C4, C6 |
| Directed Ortho Metalation | -NHCOR (protected amide) | Ortho-directing | C6 |
Lack of Publicly Available Research Data for 1-(2-Methylphenyl)ethylamine Prevents Article Generation
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound 1-(2-Methylphenyl)ethylamine . As a result, it is not possible to generate the requested detailed article on its chemical reactivity and transformation studies while adhering to the strict content and sourcing requirements.
The user's request specified a detailed article structured around the following topics for 1-(2-Methylphenyl)ethylamine:
Reaction Kinetics and Thermodynamic Studies of Transformations
Generating content on these topics would necessitate extrapolating from related but distinct chemical compounds. This approach would violate the explicit instruction to focus solely on "1-(2-Methylphenyl)ethylamine" and not introduce information outside the specified scope. To maintain scientific accuracy and adhere to the user's constraints, the article cannot be produced.
A summary of the findings for each requested section is as follows:
Reaction Kinetics and Thermodynamic Studies of Transformations:No data on the reaction rates, activation energies, or thermodynamic parameters for any transformations involving this compound are available.
Without primary research data, the creation of an authoritative and scientifically accurate article as requested is not feasible.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like 1-(2-Methylphenyl)ethylamine, ¹H and ¹³C NMR would provide foundational information on the chemical environment of each hydrogen and carbon atom, respectively.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)To establish connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.ipb.ptnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities within the ethyl and propyl chains, as well as to link the benzylic proton to the adjacent methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by connecting the propyl group to the nitrogen atom and the ethyl group to both the nitrogen and the 2-methylphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This would help to determine the preferred conformation of the molecule, such as the spatial relationship between the propyl group and the phenyl ring.
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.
Tandem Mass Spectrometry (MS/MS) for Fragmentation AnalysisIn tandem mass spectrometry (MS/MS), the molecular ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For the target compound, characteristic fragmentation would be expected from the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage).ojp.govdocbrown.infoKey predicted fragmentation pathways would include:
Loss of a propyl radical, leading to a prominent fragment ion.
Cleavage of the bond between the benzylic carbon and the phenyl ring, often resulting in a tropylium (B1234903) ion or related structures. nih.gov
Alpha-cleavage leading to the formation of an iminium ion, which is often the base peak for amines. massbank.eu
Analysis of these fragmentation patterns in structurally similar phenethylamines has been used to differentiate between isomers. ojp.govoup.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.
N-H Vibrations: As a secondary amine, a key feature in the IR spectrum would be the N-H stretching vibration, which typically appears as a single, weak-to-moderate band in the 3300-3500 cm⁻¹ region. docbrown.info
C-H Vibrations: The spectrum would show C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic (propyl and ethyl) groups (typically below 3000 cm⁻¹). docbrown.info
Aromatic C=C Vibrations: Stretching vibrations of the carbon-carbon bonds within the 2-methylphenyl ring would appear in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range. docbrown.info
The combination of IR and Raman spectroscopy provides complementary information and would allow for a comprehensive characterization of the functional groups present in the molecule.
While these established techniques provide a clear roadmap for the structural characterization of 1-(2-Methylphenyl)ethylamine, the execution of this analysis is contingent on the future publication of primary experimental data.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
The absolute configuration of a chiral molecule like 1-(2-Methylphenyl)ethylamine can be unequivocally determined using chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, by a chiral sample.
The process involves both experimental measurement and theoretical calculation. An experimental ECD spectrum of a purified enantiomer of 1-(2-Methylphenyl)ethylamine would be recorded. Concurrently, quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectra for both the (R)- and (S)-enantiomers. The absolute configuration of the experimental sample is then assigned by comparing its ECD spectrum with the theoretically generated spectra. A good correlation between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.
Hypothetical ECD Data for (R)-1-(2-Methylphenyl)ethylamine
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 270 | +5.2 |
| 263 | +3.8 |
| 235 | -8.1 |
| 215 | +12.5 |
This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Similarly, ORD spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, can be used as a complementary technique. The shape of the ORD curve, particularly the sign of the Cotton effects, is characteristic of a specific enantiomer and can be correlated with its absolute configuration through comparison with theoretical predictions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to 1-(2-Methylphenyl)ethylamine, a high-quality single crystal of a salt of the amine (for instance, the hydrochloride or tartrate salt) would need to be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected.
The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This analysis reveals critical structural information, including bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation in the solid state. For a chiral compound, the crystallographic data also provides the absolute configuration without ambiguity, often expressed through the Flack parameter.
Hypothetical Crystallographic Data for 1-(2-Methylphenyl)ethylamine Hydrochloride
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 15.45 |
| Flack Parameter | 0.02(4) |
This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Advanced Chromatographic Coupling Techniques for Complex Mixture Analysis
In many practical scenarios, 1-(2-Methylphenyl)ethylamine may be present in a complex mixture, such as a reaction medium or a biological sample. Advanced chromatographic techniques coupled with sensitive detectors are essential for its separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for resolving the enantiomers of 1-(2-Methylphenyl)ethylamine. The differential interaction of the (R)- and (S)-enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.
For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (MS). HPLC-MS allows for the determination of the molecular weight of the eluting compounds, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, confirming the identity of the amine.
Gas Chromatography (GC) is another valuable technique, particularly for volatile amines. Derivatization of the amine with a chiral reagent can produce diastereomers that are separable on a standard achiral GC column. Alternatively, a chiral GC column can be used to directly separate the enantiomers. Coupling GC with a Flame Ionization Detector (FID) or a mass spectrometer provides excellent sensitivity and selectivity.
Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) |
| (R)-1-(2-Methylphenyl)ethylamine | 8.2 |
| (S)-1-(2-Methylphenyl)ethylamine | 9.5 |
This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
These advanced analytical methodologies provide a robust framework for the comprehensive characterization of 1-(2-Methylphenyl)ethylamine, from the unambiguous assignment of its absolute configuration to its analysis in complex environments.
Computational Chemistry and Theoretical Investigations of 1 2 Methylphenyl Ethylamine
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Purely theoretical, no biological activity)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, it becomes possible to build mathematical models that can predict properties for which experimental data is not available.
For phenethylamine (B48288) derivatives, including 1-(2-Methylphenyl)ethylamine, QSPR models can predict a wide range of physicochemical properties such as boiling point, vapor pressure, solubility, and partitioning behavior (e.g., log P). nih.govnih.govacs.org The development of a robust QSPR model involves calculating a diverse set of molecular descriptors, which can be categorized based on their dimensionality:
1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and functional group counts. ugal.ro
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology. Examples include connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices), and information content indices. ugal.ro
3D Descriptors: These require a 3D molecular conformation and include geometric properties like molecular volume, surface area, and 3D-MoRSE descriptors, which encode 3D atomic coordinates. nih.gov
4D Descriptors: These extend 3D-QSAR by considering the conformational flexibility of the molecule over time.
A theoretical QSPR study on a series of substituted phenethylamines, including structures analogous to 1-(2-Methylphenyl)ethylamine, would begin with the calculation of these descriptors. For example, a global QSAR model for the logP values of 40 phenethylamine derivatives identified the 3D-MoRSE descriptor Mor15u (signal 15 / unweighted) as a crucial variable in predicting lipophilicity. nih.gov Similarly, general equations for aliphatic amines have been developed to estimate properties using parameters that account for the influence of the nitrogen atom and the molecular skeleton. nih.govacs.org
The table below illustrates a selection of theoretical molecular descriptors that would be calculated for 1-(2-Methylphenyl)ethylamine in a typical QSPR study. These descriptors serve as the independent variables in a regression analysis to model a specific physicochemical property.
| Descriptor Type | Descriptor Name | Description | Theoretical Importance |
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences bulk properties like density and boiling point. |
| 1D | H-Bond Acceptors (HBA) | Count of atoms that can accept a hydrogen bond (e.g., Nitrogen). | Relates to solubility in protic solvents and intermolecular interactions. |
| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with transport properties and intermolecular forces. |
| 2D | Zagreb Index (ZM1) | A topological index based on the sum of the squares of the degrees of vertices. | Encodes information about the degree of branching in the molecular structure. ugal.ro |
| 3D | Molecular Volume (Vol) | The van der Waals volume of the molecule calculated from its 3D conformation. | Relates to steric effects and how the molecule fits into structured environments. |
| 3D | 3D-MoRSE - Mor15u | A 3D Molecule Representation of Structures based on Electron diffraction descriptor. nih.gov | Encodes 3D structural information and has been shown to correlate with logP. nih.gov |
This table is illustrative and represents the types of descriptors used in theoretical QSPR studies. The values are not calculated results.
By establishing a statistically significant correlation between a set of descriptors and a property, a predictive model can be generated. This allows for the in silico estimation of properties for new or untested compounds, guiding chemical synthesis and characterization efforts in a purely theoretical framework.
Analysis of Chirality and Stereoisomerism through Computational Methods
The compound 1-(2-Methylphenyl)ethylamine possesses a chiral center at the carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. The introduction of a propyl group on the nitrogen atom to form 1-(2-Methylphenyl)ethylamine does not remove this chirality. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-1-(2-Methylphenyl)ethylamine.
Computational chemistry offers indispensable tools for the analysis of these stereoisomers. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the three-dimensional structures of the enantiomers and analyze their properties. researchgate.netresearchgate.net
A primary goal of computational analysis is to determine the lowest energy conformations of the molecule. For a flexible molecule like this, rotations around single bonds (e.g., the C-N bond or the C-phenyl bond) lead to various conformers with different energies. ijpsr.com By performing a conformational search, researchers can identify the most stable geometries. For the closely related 1-phenylethylamine (B125046), computational studies have explored the potential energy surface related to phenyl and amine group rotations to identify stable conformers. researchgate.net
These calculations can predict subtle differences in the physicochemical properties of the enantiomers that arise from their different spatial arrangements. Key areas of computational analysis include:
Geometry Optimization: Calculating the most stable 3D structure for both the (R) and (S) enantiomers.
Energy Calculations: Determining the relative energies of different conformers to predict the most likely shapes the molecule will adopt. This helps in understanding the molecule's flexibility and the energy barriers between different conformations. researchgate.net
Spectroscopic Prediction: Simulating spectroscopic data, such as Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA), can be particularly powerful. researchgate.net These techniques are sensitive to chirality, and comparing the computationally predicted spectra for the (R) and (S) configurations with experimental data can be used to determine the absolute configuration of a synthesized sample. A study on 1-phenylethylamine successfully used ab initio calculations to simulate its ROA spectrum, providing detailed insight into the vibrational origins of its chiroptical signals. researchgate.net
The following table presents a theoretical comparison of calculated properties for the different staggered conformations around the chiral C-N bond for an enantiomer of a 1-phenylethylamine derivative.
| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| Staggered 1 (Anti) | ~180° | 0.00 (Global Minimum) | 1.25 |
| Staggered 2 (Gauche) | ~60° | +0.75 | 1.38 |
| Staggered 3 (Gauche) | ~-60° | +0.80 | 1.41 |
This table is a hypothetical representation based on typical conformational analysis results for chiral amines and is for illustrative purposes only.
Such computational analyses are crucial for a fundamental understanding of the stereochemical properties of 1-(2-Methylphenyl)ethylamine. They provide a non-empirical basis for rationalizing the effects of chirality on molecular structure and properties, complementing experimental investigation and providing insights that are often difficult to obtain through measurement alone.
Mechanistic Elucidation of Reactions Involving 1 2 Methylphenyl Ethylamine
Probing Reaction Intermediates through Spectroscopic Techniques
The direct detection and characterization of transient intermediates are paramount to confirming a proposed reaction mechanism. Spectroscopic techniques are powerful tools for observing these short-lived species.
In reactions of secondary amines like 1-(2-Methylphenyl)ethylamine, particularly in oxidation or condensation processes, the formation of an iminium ion is a common mechanistic step. semanticscholar.orgorganic-chemistry.org This intermediate is characterized by a C=N+ double bond, which significantly alters its spectroscopic signature compared to the parent amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying intermediates. The formation of an iminium ion from a secondary amine results in a pronounced downfield shift for the carbon and hydrogen atoms involved in the C=N+ bond due to the increased positive charge density. For instance, the benzylic carbon (Cα) would shift significantly downfield in the ¹³C NMR spectrum. While often too transient to observe directly, in some cases, low-temperature NMR or the use of specific reagents can trap or stabilize the intermediate, allowing for its detection. d-nb.inforsc.org
Infrared (IR) Spectroscopy: The C=N+ stretching vibration of an iminium ion appears in a distinct region of the IR spectrum, typically around 1650-1700 cm⁻¹, which is different from the C-N single bond vibrations of the starting amine.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture, providing evidence for their existence and molecular weight.
The table below illustrates hypothetical ¹³C NMR chemical shift changes that would be expected upon the formation of an iminium ion intermediate from a secondary benzylic amine.
| Atom | Hypothetical Shift in Amine (ppm) | Hypothetical Shift in Iminium Ion (ppm) | Reason for Change |
|---|---|---|---|
| Benzylic Carbon (Cα) | ~60 | ~175 | Change from sp³ C-N to sp² C=N⁺ character |
| Propyl-CH₂ (N-bound) | ~50 | ~65 | Inductive effect from adjacent positive nitrogen |
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a reaction sequence, thereby distinguishing between different possible mechanistic pathways. nih.govplos.org This technique involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) and then determining the position of the label in the product(s) using NMR or mass spectrometry.
For example, consider a hypothetical base-induced elimination reaction of a derivative of 1-(2-Methylphenyl)ethylamine. Two possible mechanisms could be an E2 pathway or an E1cb pathway involving a carbanion intermediate. To distinguish between them, the amine could be deuterated at the benzylic position (Cα-D).
If the reaction proceeds via a concerted E2 mechanism: The C-D bond is broken simultaneously with the departure of the leaving group, and the deuterium (B1214612) atom would be removed by the base.
If the reaction proceeds via an E1cb mechanism: A proton is first removed from the β-carbon to form a carbanion, followed by the departure of the leaving group. In this case, the deuterium at the α-position would remain in the product.
Monitoring the reaction of a specifically labeled substrate, such as 1-(2-methylphenyl)-1-deutero-ethanamine, can provide clear evidence for the involvement of specific atoms in bond-breaking and bond-forming steps. acs.org
The following table outlines a hypothetical isotopic labeling experiment to probe the mechanism of a reaction.
| Labeled Reactant | Proposed Mechanism | Expected Location of Isotopic Label in Product | Conclusion |
|---|---|---|---|
| 1-(2-Methylphenyl)-[1-¹³C]ethylamine | Pathway A (No rearrangement) | ¹³C remains at the benzylic position | Direct substitution/elimination |
| Pathway B (Rearrangement) | ¹³C is found at an adjacent position | Skeletal rearrangement occurred |
Kinetic Isotope Effects (KIE) Analysis
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE is a powerful tool for determining whether a specific bond is broken in the rate-determining step (RDS) of a reaction.
Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the RDS. libretexts.orgprinceton.edu For instance, in an oxidation reaction of 1-(2-Methylphenyl)ethylamine that proceeds via hydrogen atom transfer from the benzylic carbon in the rate-limiting step, replacing the benzylic hydrogen with deuterium would result in a substantially slower reaction rate. Studies on the oxidation of substituted benzylamines have shown large PKIE values (e.g., kH/kD = 5.60), confirming the cleavage of the α-C–H bond in the RDS. ias.ac.in
Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (kH/kD ≠ 1) is observed when the isotopically substituted atom is not directly involved in bond cleavage but is located at or near the reaction center. wikipedia.org Alpha-secondary KIEs are particularly useful for distinguishing between SN1 and SN2 substitution mechanisms at the benzylic carbon. An SN1 reaction, which involves rehybridization from sp³ to sp² in the RDS, typically shows a kH/kD of ~1.1-1.2. Conversely, an SN2 reaction, which involves a more crowded sp²-like transition state, shows a kH/kD close to unity or slightly inverse (kH/kD < 1). wikipedia.orgresearchgate.net
Heavy Atom KIEs: Isotope effects for heavier atoms like nitrogen (k¹⁴/k¹⁵) can also provide insight. A significant nitrogen KIE (e.g., 1.0200) was observed in the SN2 reaction of a quaternary ammonium (B1175870) salt, indicating substantial C-N bond rupture in the transition state. cdnsciencepub.com
The table below presents representative KIE values and their mechanistic implications for reactions at a benzylic amine center.
| Reaction Type | Isotopic Substitution | Observed klight/kheavy | Mechanistic Interpretation |
|---|---|---|---|
| Oxidation | Benzylic C-H vs C-D | ~5-7 | Primary KIE; C-H bond broken in RDS ias.ac.in |
| SN1 Substitution | Benzylic C-H vs C-D | ~1.15 | Secondary KIE; sp³ to sp² rehybridization in RDS wikipedia.org |
| SN2 Substitution | Benzylic C-H vs C-D | ~0.95-1.05 | Secondary KIE; little change in hybridization at Cα in RDS wikipedia.org |
| SN2 Substitution | C-¹⁴N vs C-¹⁵N | >1.015 | Heavy Atom KIE; C-N bond is substantially broken in RDS cdnsciencepub.com |
Stereochemical Outcome Analysis for Mechanistic Insights
For a chiral molecule like 1-(2-Methylphenyl)ethylamine, the stereochemistry of the products provides critical information about the reaction mechanism at the stereocenter. libretexts.org
Inversion of Configuration: This outcome is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the chiral center from the side opposite to the leaving group, resulting in a product with the opposite stereochemical configuration (e.g., R becomes S). libretexts.orgochemtutor.com
Racemization: The formation of an equal mixture of both enantiomers (a racemic mixture) strongly suggests the involvement of a planar, achiral intermediate, such as a carbocation formed in an SN1 reaction. The incoming nucleophile can attack this flat intermediate from either face with equal probability, leading to both R and S products. libretexts.orgbeilstein-journals.org
Retention of Configuration: This occurs when the substitution happens through a mechanism where the nucleophile attacks from the same face as the leaving group departs. This is less common for simple substitutions but can occur in reactions involving neighboring group participation or double inversions.
Analyzing the enantiomeric excess (ee) or optical rotation of the product from a stereochemically pure starting material allows for a clear distinction between these pathways. A mixed pathway (e.g., borderline SN1/SN2) would result in partial racemization with a net inversion or retention. beilstein-journals.org
The following table summarizes the expected stereochemical outcomes for different mechanistic pathways.
| Starting Material | Mechanism | Stereochemical Outcome | Product Composition |
|---|---|---|---|
| (R)-enantiomer | SN2 | Inversion | (S)-enantiomer |
| (R)-enantiomer | SN1 | Racemization | 50% (R) and 50% (S) |
| (R)-enantiomer | Retention | Retention | (R)-enantiomer |
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. nih.govnih.gov By modeling the reaction at a molecular level, DFT can provide quantitative data on the energetics and geometries of all species along a reaction coordinate.
Key aspects of computational verification include:
Mapping the Potential Energy Surface: Calculations determine the relative free energies (ΔG) of reactants, intermediates, transition states, and products. The pathway with the lowest energy barrier is the most likely to occur. nih.gov
Locating Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. A true TS structure is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken). researchgate.net
Calculating Activation Barriers: The energy difference between the reactants and the highest-energy transition state (ΔG‡) determines the reaction rate. The step with the highest barrier is the rate-determining step. mdpi.com
Validating Experimental Data: Computational methods can be used to calculate theoretical KIEs, which can then be compared to experimental values to validate the proposed transition state structure. nih.gov DFT studies on the N-alkylation of amines with alcohols, for instance, have helped to elucidate the roles of the catalyst and intermediates by mapping out the complete energy profile. rsc.orgacs.org
This table shows a hypothetical energy profile for a two-step reaction calculated using DFT.
| Species | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 (Reference) |
| TS1 | Transition state to intermediate | +22.5 |
| Intermediate | Metastable intermediate | +5.0 |
| TS2 | Transition state to product | +15.0 |
| Products | Final products | -10.0 |
Based on these hypothetical data, the first step (Reactants → TS1) has the highest activation barrier and is therefore the rate-determining step of the reaction.
Advanced Applications in Chemical Research Non Clinical Focus
1-(2-Methylphenyl)ethylamine as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and reactive amine group of 1-(2-methylphenyl)ethylamine make it a powerful tool for introducing stereocenters into molecules. As a chiral auxiliary or a foundational component, it guides the formation of specific stereoisomers, a critical requirement in fields like medicinal chemistry and total synthesis.
Synthesis of Stereodefined Scaffolds
The primary use of 1-(2-methylphenyl)ethylamine in this context is as a chiral auxiliary. By temporarily incorporating it into a molecule, chemists can direct subsequent reactions to occur stereoselectively. After guiding the formation of the desired stereocenter, the auxiliary can be cleaved and removed. This strategy is fundamental to building complex, enantiomerically pure molecular frameworks from simpler, achiral starting materials. Its application allows for precise control over the three-dimensional arrangement of atoms, which is crucial for the target molecule's function.
Incorporation into Natural Product Analogues
While the use of chiral amines as building blocks in the synthesis of natural product analogues is a common strategy, specific examples detailing the direct incorporation of the 1-(2-methylphenyl)ethylamine scaffold into such molecules are not widely reported in publicly accessible research literature. The principle remains sound, where the amine could serve as a key fragment to mimic or alter the structure of a natural product, but dedicated studies featuring this specific compound are not prominently documented.
Ligand Design and Coordination Chemistry
The amine functionality of 1-(2-methylphenyl)ethylamine is readily derivatized to form more complex molecules, such as Schiff bases, which are excellent ligands for metal catalysts. The steric and electronic properties imparted by the 2-methylphenyl group play a crucial role in the efficacy and selectivity of these subsequent catalytic systems.
Chiral Ligands for Asymmetric Metal Catalysis
Researchers have successfully synthesized chiral Schiff base ligands from (S)-1-(2-methylphenyl)ethylamine for use in asymmetric catalysis. For instance, condensation reactions between the amine and various salicylaldehyde (B1680747) derivatives yield a family of chiral ligands. These ligands can then coordinate with metal centers, such as cobalt(II), to form catalysts capable of mediating stereoselective reactions. The steric bulk of the 2-methylphenyl group is instrumental in creating a well-defined chiral pocket around the metal center, which is essential for discriminating between enantiomeric transition states during a catalytic reaction.
Table 1: Examples of Chiral Schiff Base Ligands Derived from (S)-1-(2-methylphenyl)ethylamine
| Ligand Name | Aldehyde Precursor | Resulting Ligand Structure (General) |
|---|---|---|
| (S)-2-(((1-(2-tolyl)ethyl)imino)methyl)phenol | Salicylaldehyde | Imine linkage between the amine and the phenolic aldehyde |
| (S)-4-bromo-2-(((1-(2-tolyl)ethyl)imino)methyl)phenol | 4-Bromo-2-hydroxybenzaldehyde | Brominated analogue for modified electronic properties |
Exploration of Coordination Modes and Stability
The coordination chemistry of these derived ligands has been a subject of study. The Schiff base ligands synthesized from 1-(2-methylphenyl)ethylamine typically act as bidentate ligands, coordinating to a metal center through the imine nitrogen and the phenolic oxygen. Studies involving the formation of cobalt(II) complexes with these ligands have shown the creation of stable, well-defined coordination compounds. The stability of these complexes is crucial for their performance as catalysts, ensuring the ligand remains bound to the metal throughout the catalytic cycle. The specific geometry and electronic environment of the metal center are dictated by the structure of the ligand, which in turn determines the catalytic activity and selectivity.
Precursor in Materials Science Research
The application of 1-(2-Methylphenyl)ethylamine or its precursor, 1-(2-methylphenyl)ethylamine, as a foundational component in materials science is not a prominently documented field of research. While chiral amines are, in principle, useful for creating chiral polymers or functional materials with specific optical or recognition properties, dedicated research focusing on this particular amine for such applications is not widely available in the reviewed scientific literature.
Table of Compounds Mentioned
| Compound Name |
|---|
| 1-(2-Methylphenyl)ethylamine |
| 1-(2-Methylphenyl)ethylamine |
| Salicylaldehyde |
| 4-Bromo-2-hydroxybenzaldehyde |
| o-Vanillin |
Monomer for Polymer Synthesis (e.g., Polyamides, Polyimines)
Chiral amines are crucial monomers in the synthesis of optically active polymers such as polyamides and polyimines. magtech.com.cnnih.gov The incorporation of a chiral center, such as the one present in 1-(2-Methylphenyl)ethylamine, into the polymer backbone can induce specific secondary structures, like helices, and impart unique chiroptical properties to the resulting material. magtech.com.cn These characteristics are highly sought after for applications in chiral recognition, enantioselective separation, and asymmetric catalysis. magtech.com.cn
The synthesis of chiral polyamides can be achieved through the polycondensation of a chiral diamine with a dicarboxylic acid. nih.gov While 1-(2-Methylphenyl)ethylamine is a monoamine, it can be chemically modified to a diamine derivative to serve as a monomer. The resulting polyamides would possess pendant chiral groups that could influence the polymer's morphology and properties. For instance, studies on polyamides derived from other chiral amino acid derivatives have demonstrated their potential as biodegradable materials. nih.gov
Similarly, chiral polyimides, known for their thermal stability and mechanical strength, can be synthesized from chiral diamines and dianhydrides. magtech.com.cn The chirality can be introduced into the main chain, leading to polymers with distinct secondary structures. magtech.com.cn The use of a monomer derived from 1-(2-Methylphenyl)ethylamine could lead to novel polyimides with applications in areas requiring chiral discrimination at a molecular level.
Table 1: Examples of Chiral Polyamides and Polyimides from Chiral Amine Monomers
| Polymer Type | Chiral Monomer | Diacid/Dianhydride | Key Properties/Applications | Reference |
| Polyamide | Diamine derived from L-alanine | Isophthaloyl dichloride | Biocompatible and biodegradable materials | nih.gov |
| Polyamide | Diamine derived from L-valine | Terephthaloyl chloride | High thermal stability | nih.gov |
| Polyimide | Chiral diamine from trans-1,2-cyclohexanediamine | Pyromellitic dianhydride | Enantioselective separation membranes | magtech.com.cn |
| Polyimide | Chiral diamine from a binaphthyl derivative | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) | High optical rotation, potential for chiral recognition | magtech.com.cn |
Component in Functional Materials (e.g., MOFs, COFs)
The development of functional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new avenues for applications in catalysis, gas storage, and separation. The incorporation of chiral components into these frameworks is a key strategy for creating materials capable of enantioselective recognition and asymmetric catalysis.
Chiral amines and their derivatives can be used as ligands or linkers in the synthesis of chiral MOFs and COFs. researchgate.netrsc.orgchemistryviews.org While there is no specific literature on the use of 1-(2-Methylphenyl)ethylamine in this context, its structural features suggest its potential as a chiral building block. For instance, chiral COFs have been synthesized using chiral amine-containing monomers, leading to materials that exhibit high catalytic activity and enantioselectivity in asymmetric reactions. chemistryviews.org One study demonstrated the synthesis of a chiral COF using a chiral amine that achieved up to 93% enantiomeric excess (ee) in an asymmetric Michael addition reaction. chemistryviews.org
The post-synthetic modification of achiral MOFs and COFs with chiral molecules is another approach to introduce chirality. researchgate.net 1-(2-Methylphenyl)ethylamine could potentially be grafted onto a pre-existing framework, introducing chiral centers into the pores of the material. This method has been successfully employed to create chiral catalysts for various organic transformations.
Table 2: Chiral Amines in the Synthesis of Functional Materials
| Framework Type | Chiral Amine Component | Application | Performance Metric | Reference |
| COF | Chiral propargylamine-linked monomer | Asymmetric Michael addition | Up to 93% ee | chemistryviews.org |
| COF | Chiral diamine linker | Enantioselective separation | High separation factor | rsc.org |
| MOF | Chiral amine-functionalized ligand | Asymmetric catalysis | High enantioselectivity | rsc.org |
Role as a Chiral Solvating Agent or Resolving Agent
Chiral amines are widely used as resolving agents for the separation of enantiomers from a racemic mixture. libretexts.orglibretexts.orgrsc.orgmdpi.com The principle of this method lies in the reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. libretexts.orglibretexts.org Subsequently, the individual enantiomers can be recovered from the separated diastereomers.
1-(2-Methylphenyl)ethylamine, being a chiral amine, has the potential to be an effective resolving agent for racemic acids. The formation of diastereomeric salts with a racemic carboxylic acid would be the key step in such a resolution process. The efficiency of the resolution would depend on the difference in solubility between the two diastereomeric salts.
Furthermore, chiral amines can act as chiral solvating agents (CSAs) for nuclear magnetic resonance (NMR) spectroscopy. unipi.itsemmelweis.hunih.govresearchgate.netnih.gov In the presence of a CSA, the enantiomers of a chiral analyte can form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. unipi.itnih.gov This allows for the determination of the enantiomeric excess of a chiral compound. Derivatives of 1-phenylethylamine (B125046) are known to be effective CSAs, suggesting that 1-(2-Methylphenyl)ethylamine and its derivatives could also be utilized for this purpose. semmelweis.hu The presence of the propyl group on the nitrogen atom may influence the binding interactions with the analyte and, consequently, the degree of spectral separation between the enantiomers.
Table 3: Application of Chiral Amines as Resolving and Solvating Agents
| Application | Chiral Amine Type | Analyte | Method | Outcome | Reference |
| Chiral Resolution | (+)-Tartaric acid | 1-phenyl-2-propanamine | Crystallization | Separation of diastereomeric salts | libretexts.orglibretexts.org |
| Chiral Solvating Agent | α-(Nonafluoro-tert-butoxy)carboxylic acids (derived from amino acids) | (RS)-α-phenylethylamine | 1H NMR Spectroscopy | Chemical shift differences of 0.004–0.086 ppm observed | semmelweis.hu |
| Chiral Solvating Agent | Tetraaza macrocyclic compounds | Hydantoin derivatives | 1H NMR Spectroscopy | Nonequivalent chemical shifts up to 1.309 ppm observed | nih.gov |
Analytical Chemistry Methodologies for Complex Systems Containing 1 2 Methylphenyl Ethylamine
Development of Enantioselective Chromatographic Methods
Enantioselective chromatography is the cornerstone for separating enantiomers, which possess identical physicochemical properties in an achiral environment. chromatographyonline.comnih.gov The primary approach involves direct separation using chiral stationary phases (CSPs) that create a transient diastereomeric association with the enantiomers, leading to differential retention times. nih.govmdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful techniques for this purpose. nih.govnih.gov
Chiral HPLC is a widely adopted technique for the enantiomeric resolution of chiral amines due to its versatility and the vast array of commercially available CSPs. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for separating a broad range of chiral compounds, including amines. yakhak.org
The separation mechanism relies on the formation of transient complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. yakhak.org For primary and secondary amines like 1-(2-Methylphenyl)ethylamine, derivatization with agents such as nitrobenzoxadiazole (NBD) can be employed to enhance detection and improve chromatographic behavior. yakhak.org
Key parameters that are optimized during method development include:
Chiral Stationary Phase: The choice of CSP is the most critical factor. yakhak.org Columns like Chiralpak® and Chiralcel®, which are based on amylose and cellulose derivatives, have demonstrated broad applicability. yakhak.org
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol, ethanol) is common in normal-phase mode. yakhak.org The type and concentration of the alcohol modifier significantly affect retention and enantioselectivity.
Additives: Acidic or basic additives are often incorporated into the mobile phase to improve peak shape and resolution, especially for basic analytes like amines. A combination of a weak acid (e.g., trifluoroacetic acid) and a weak base (e.g., triethylamine) can be particularly effective. chromatographyonline.comchromatographyonline.com
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Detection | Application Note |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90:10, v/v) + 0.1% Diethylamine | UV (254 nm) | Excellent for resolving aromatic amines; the basic additive improves peak symmetry. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Methanol (80:20, v/v) + 0.1% Trifluoroacetic Acid | UV (254 nm), FL | Effective in polar organic or reversed-phase modes, suitable for derivatized amines. yakhak.org |
| Cyclofructan-based CSPs | Acetonitrile/Methanol with 0.3% TFA / 0.2% TEA | UV/MS | Shows high selectivity for primary amines in polar organic mode. chromatographyonline.comchromatographyonline.com |
Chiral GC is a highly efficient technique for separating volatile chiral compounds. gcms.cz For amines like 1-(2-Methylphenyl)ethylamine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Therefore, derivatization is a common strategy. nih.gov The amino group is typically converted into a less polar functional group, such as an amide, using a chiral or achiral derivatizing agent. nih.govnih.gov
If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral GC column. nih.govnih.gov Alternatively, the racemic amine can be derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) and then separated on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.govwiley.com
Factors influencing chiral GC separations include:
Stationary Phase: Modified cyclodextrins, such as permethylated beta-cyclodextrin, are common CSPs that provide enantioselectivity for a wide range of compounds. gcms.czwiley.com
Derivatization: Acylation with reagents like trifluoroacetic anhydride (B1165640) or N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl) reduces polarity and can enhance volatility and thermal stability. nih.govnih.gov
Temperature: The column temperature is a critical parameter, with lower temperatures generally leading to better enantiomeric resolution but longer analysis times. wiley.com
| Stationary Phase | Derivatizing Agent | Carrier Gas | Detector | Key Finding |
|---|---|---|---|---|
| Permethylated β-cyclodextrin | Trifluoroacetic anhydride | Hydrogen or Helium | FID, MS | Effective for separating acylated aromatic amines, with separation influenced by ring substituents. wiley.com |
| Chirasil-Val | Isopropyl isocyanate | Hydrogen | FID | Amino acid derivative CSPs show good enantioselectivity for derivatized amines. nih.gov |
| (Achiral) DB-5 | S-(-)-N-(trifluoroacetyl)-prolyl chloride | Helium | MS, FID | Forms diastereomers that can be separated on a standard achiral column, offering a flexible and economic approach. nih.gov |
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. chromatographyonline.comwiley.com The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net Small amounts of polar organic solvents (modifiers), such as methanol, are added to modulate analyte retention and selectivity. chromatographyonline.com
SFC is particularly well-suited for the preparative separation of enantiomers due to the low viscosity of the mobile phase, which allows for higher flow rates without generating excessive backpressure. wiley.com The same polysaccharide-based CSPs used in HPLC are often employed in SFC and frequently provide superior performance. nih.gov For primary amines, the addition of acidic and basic additives to the modifier is crucial for achieving good peak shapes and enantioselectivity. chromatographyonline.comchromatographyonline.com
| Chiral Stationary Phase (CSP) | Mobile Phase | Modifier | Additive | Benefit |
|---|---|---|---|---|
| Cyclofructan-based | CO₂ | Methanol | 0.3% TFA / 0.2% TEA | Excellent selectivity and peak symmetry for primary amines. chromatographyonline.com |
| Amylose or Cellulose-based | CO₂ | Methanol or Ethanol | 0.1% Isopropylamine (B41738) | High throughput for screening and preparative separations. nih.gov |
| Crown ether-derived (e.g., Crownpak®) | CO₂ | Methanol | None specified | Specifically advantageous for the challenging separation of primary amines. wiley.com |
Quantitative Analysis in Reaction Mixtures
Accurate quantification of 1-(2-Methylphenyl)ethylamine in complex reaction mixtures is essential for determining reaction yield, conversion, and enantiomeric excess. This requires the development of validated analytical methods, typically using HPLC or GC.
A quantitative method is validated to ensure its reliability, accuracy, and precision. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include: yakhak.orgresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as starting materials, by-products, and impurities. This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by analyzing a series of standards of known concentration.
Accuracy: The closeness of the test results to the true value, often assessed by spiking a blank reaction matrix with a known amount of the analyte and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
For analysis, a sample from the reaction mixture is typically quenched, diluted with an appropriate solvent, and filtered before injection into the chromatographic system. An internal standard may be used to improve the accuracy and precision of the quantification.
Impurity Profiling and Detection of Related Substances
Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.net These impurities can arise from the manufacturing process (e.g., residual starting materials, intermediates, by-products) or from degradation of the final product. nih.gov Regulatory agencies require strict control over impurities, with identification thresholds often set at levels of 0.1% or higher. researchgate.net
For 1-(2-Methylphenyl)ethylamine, potential impurities would depend on the synthetic route. A common route to such amines is the reductive amination of a corresponding ketone. In this case, impurities could include:
Unreacted starting materials: e.g., 2'-Methylacetophenone (B146604) and the aminating agent.
By-products: e.g., the corresponding alcohol from the reduction of the ketone, or products from side reactions.
Over-reacted products: e.g., di-alkylation products.
Reagents and catalysts: e.g., residual reducing agents or catalysts.
Techniques like GC-MS and LC-MS are invaluable for impurity profiling. researchgate.net Mass spectrometry provides molecular weight and fragmentation data, which aids in the structural elucidation of unknown impurities. Once identified, these impurities can be monitored and controlled to ensure the quality and consistency of the final product.
| Potential Impurity / Related Substance | Potential Origin | Typical Analytical Technique |
|---|---|---|
| 2'-Methylacetophenone | Unreacted starting material | GC-MS, RP-HPLC |
| 1-(2-Methylphenyl)ethanol | By-product from ketone reduction | GC-MS |
| N,N-dipropyl-[1-(2-methylphenyl)ethyl]amine | Potential by-product from over-alkylation | LC-MS |
| [1-(2-Methylphenyl)ethyl]amine | Precursor or related substance | Chiral HPLC/GC |
On-Line and In-Situ Monitoring of Reactions
Traditional reaction monitoring involves taking discrete samples for offline analysis, which can be time-consuming and may not provide a true real-time picture of the reaction kinetics. durham.ac.uk On-line and in-situ monitoring techniques analyze the reaction mixture directly and continuously, providing immediate feedback on reaction progress, the formation of intermediates, and the consumption of reactants. rsc.orgrsc.org
For reactions involving 1-(2-Methylphenyl)ethylamine, several on-line technologies can be applied:
Flow Chemistry with On-line Mass Spectrometry (MS): A small portion of the reaction stream from a continuous flow reactor can be diverted directly into a mass spectrometer. durham.ac.uk This allows for the rapid identification and semi-quantitative tracking of reactants, products, and even short-lived reactive intermediates. Miniature ESI-MS systems are compact enough to be easily coupled to flow chemistry platforms. durham.ac.uk
Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. By flowing the reaction mixture through a specialized NMR flow cell, spectra can be acquired in real-time to monitor the conversion of functional groups and identify species in solution. rsc.org
In-situ Infrared (IR) Spectroscopy: An attenuated total reflectance (ATR) IR probe can be inserted directly into the reaction vessel. This technique is excellent for tracking the concentration of specific functional groups (e.g., C=O of a starting ketone, N-H of the product amine) in real-time, providing valuable kinetic data.
These on-line methods are crucial for rapid reaction optimization, enabling chemists to quickly screen different conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and selectivity without the delay of traditional offline analysis. durham.ac.ukrsc.org
Future Research Directions and Emerging Avenues for 1 2 Methylphenyl Ethylamine Studies
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The synthesis of specific chiral amines like 1-(2-Methylphenyl)ethylamine often requires meticulous optimization of reaction parameters to achieve high yield and enantioselectivity. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by transforming the traditional, often laborious, trial-and-error approach to reaction optimization. researchgate.netautorxn.com ML algorithms can analyze vast datasets from chemical literature and experimental results to predict reaction outcomes, optimize conditions, and even uncover novel reactivity patterns. researchgate.net
For the synthesis of 1-(2-Methylphenyl)ethylamine, which could be approached via reductive amination of 1-(2-methylphenyl)ethanone with propylamine (B44156) or N-alkylation of 1-(2-methylphenyl)ethylamine, ML models can be employed to navigate the complex parameter space. knockhardy.org.uk Techniques like Bayesian optimization and active learning can efficiently guide experimental design, minimizing the number of experiments required to identify optimal conditions for temperature, pressure, catalyst loading, and solvent choice. nih.govbeilstein-journals.org This data-driven approach accelerates the discovery of efficient and robust synthetic routes. researchgate.netnih.gov Furthermore, AI tools can aid in retrosynthetic analysis, proposing novel and potentially more efficient pathways to the target molecule that may not be immediately obvious to a human chemist. nih.gov The integration of high-throughput experimentation with ML can further accelerate the optimization process, allowing for the rapid screening of a wide array of catalysts and conditions. beilstein-journals.org
| Synthetic Parameter | Optimization Goal | Applicable ML Model | Potential Outcome |
|---|---|---|---|
| Catalyst Selection | Maximize yield and enantiomeric excess | Classification models (e.g., Random Forest, SVM) | Prediction of the most effective catalyst from a library of candidates. autorxn.com |
| Temperature & Pressure | Improve reaction rate and selectivity | Regression models, Bayesian Optimization | Determination of optimal temperature and pressure with minimal experiments. nih.gov |
| Solvent Choice | Enhance solubility and reaction kinetics | Neural Networks, Graph Neural Networks (GNNs) | Recommendation of ideal solvent or solvent mixtures for the specific transformation. github.io |
| Reagent Stoichiometry | Minimize waste and by-product formation | Active Learning frameworks | Fine-tuning of reagent ratios for maximum conversion and purity. nih.gov |
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the behavior of organic molecules under extreme conditions—such as high pressure and high temperature—can reveal novel reactivity and lead to the discovery of new synthetic pathways. For a molecule like 1-(2-Methylphenyl)ethylamine, applying such conditions could unlock transformations that are not accessible under standard laboratory settings.
High-pressure chemistry, for instance, can significantly influence reaction rates, equilibria, and stereoselectivity. manchesterorganics.com In the context of synthesizing 1-(2-Methylphenyl)ethylamine, conducting amination or alkylation reactions at elevated pressures (e.g., up to 150 bar) could enhance reaction rates and potentially alter the product distribution, favoring the desired secondary amine over tertiary or quaternary by-products. knockhardy.org.ukmanchesterorganics.com Furthermore, extreme conditions can promote unusual bond activations or rearrangements. Subjecting the molecule to high temperatures and pressures in the presence of specific catalysts might induce C-H activation on the tolyl group or rearrangements of the ethylpropylamine side chain, leading to novel molecular scaffolds. The study of reaction mechanisms under these conditions provides fundamental insights into the intrinsic properties of the chemical bonds within the molecule.
| Condition | Parameter Range | Potential Reaction Type | Hypothesized Outcome |
|---|---|---|---|
| High Pressure | 1-15 kbar | Cycloaddition | Activation of the aromatic ring to participate in otherwise inaccessible cycloaddition reactions. |
| High Temperature | 200-500 °C | Pyrolytic Rearrangement | Isomerization or fragmentation of the side chain, potentially leading to novel amine or hydrocarbon structures. |
| Supercritical Fluids (e.g., scCO₂) | >31 °C, >73 atm | Catalytic Hydrogenation/Amination | Unique selectivity and improved mass transfer in hydrogenation or amination reactions, potentially leading to different stereochemical outcomes. britannica.com |
| Microwave Irradiation | High intensity | Accelerated Nucleophilic Substitution | Rapid functionalization of the aromatic ring or modification of the amine, drastically reducing reaction times compared to conventional heating. |
Development of Bio-Inspired Synthetic Routes
Bio-inspired synthesis seeks to emulate the efficiency and selectivity of nature's chemical transformations. nih.gov For the production of chiral amines, biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing exceptional enantioselectivity under mild reaction conditions. hims-biocat.eumdpi.com
A key focus for a bio-inspired synthesis of 1-(2-Methylphenyl)ethylamine would be the asymmetric synthesis of its precursor, 1-(2-methylphenyl)ethylamine. Enzymes such as amine transaminases (ATAs) are highly effective for the asymmetric amination of ketones. acs.orgsemanticscholar.org An engineered ATA could be used to convert 2'-methylacetophenone (B146604) directly into (R)- or (S)-1-(2-methylphenyl)ethylamine with very high enantiomeric excess (>99%). hims-biocat.eu This enzymatic step would be followed by a chemical N-propylation step to yield the final product. This chemoenzymatic approach combines the high selectivity of biocatalysis with the reliability of traditional organic reactions. Such processes are often more environmentally friendly, reducing the need for heavy metal catalysts and harsh reaction conditions. mdpi.com Mimicking biological transamination processes with synthetic pyridoxal-based catalysts also represents a promising biomimetic strategy. nih.gov
| Parameter | Traditional Chemical Route (e.g., Chiral Resolution) | Bio-Inspired Route (Enzymatic Amination) |
|---|---|---|
| Chirality Control | Resolution of a racemic mixture, max 50% theoretical yield for one enantiomer. | Asymmetric synthesis, potentially >99% enantiomeric excess and high theoretical yield. hims-biocat.eu |
| Reagents | Chiral resolving agents, stoichiometric reagents. | Enzyme (e.g., transaminase), amine donor (e.g., isopropylamine). acs.org |
| Conditions | Often requires non-physiological temperatures and organic solvents. | Mild conditions (near-neutral pH, room temperature, aqueous media). |
| Environmental Impact | May generate significant chemical waste. | Generally considered "greener" and more sustainable. mdpi.com |
Advanced Characterization Techniques for Dynamic Systems
Understanding the intricate details of a chemical reaction—including the formation of transient intermediates and the influence of process variables on kinetics—is crucial for optimization and control. mt.com Advanced, in-situ characterization techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without the need for offline sampling. mt.comacs.org
For the synthesis of 1-(2-Methylphenyl)ethylamine, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comspectroscopyonline.comacs.org For example, during the reductive amination of 2'-methylacetophenone, FTIR could monitor the disappearance of the ketone's carbonyl peak and the appearance of the C-N bond of the imine intermediate and the final amine product. mt.com This real-time data is invaluable for elucidating reaction mechanisms and kinetics. acs.org In-situ mass spectrometry could also be used to detect and identify low-concentration intermediates, providing deeper mechanistic insights. acs.org These techniques provide a "molecular video" of the chemical transformation, enabling precise control and robust scale-up of the synthetic process. mt.com
| Technique | Information Gained | Application to Synthesis of 1-(2-Methylphenyl)ethylamine |
|---|---|---|
| In-Situ FTIR Spectroscopy | Concentration changes of key functional groups (e.g., C=O, C=N, N-H). mt.com | Monitoring the conversion of ketone to imine and then to the final amine product in real-time. |
| In-Situ Raman Spectroscopy | Information on molecular vibrations, particularly for non-polar bonds and aromatic rings. spectroscopyonline.com | Tracking changes in the aromatic substitution pattern or confirming the structure of intermediates. |
| In-Situ Mass Spectrometry | Real-time detection and identification of reaction intermediates and by-products. acs.org | Identifying transient species to elucidate the detailed reaction mechanism. |
| In-Situ NMR Spectroscopy | Detailed structural information on species in the reaction solution. | Confirming the structure of intermediates and determining enantiomeric excess during the reaction. |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net The chirality of a molecule can have a profound influence on these interactions, directing the formation of highly ordered, three-dimensional structures. researchgate.net Chiral molecules can act as templates or inducers, transferring their asymmetry to a larger supramolecular assembly. nih.gov
As a chiral amine, 1-(2-Methylphenyl)ethylamine could play a significant role in this field. Its inherent chirality could be used to induce a preferred handedness (helicity) in the self-assembly of achiral molecules, a phenomenon known as chiral amplification. acs.org For example, when introduced into a solution of self-assembling discotic molecules, the chiral amine could bias the formation of helical stacks with a specific rotational direction. The N-H group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking, providing multiple points of interaction to guide the assembly process. researchgate.netresearchgate.net Exploring the co-assembly of this chiral amine with various functional molecules could lead to the development of novel chiroptical materials, chiral sensors, or asymmetric catalysts housed within a supramolecular framework. nih.gov
| Interacting Partner | Key Interaction | Potential Supramolecular Structure | Emerging Application |
|---|---|---|---|
| Porphyrins or Phthalocyanines | Hydrogen bonding, π-π stacking | Chiral helical nano-fibers | Chiroptical materials, circularly polarized luminescence (CPL). nih.gov |
| Achiral Polymers | Chiral induction | Helical polymer conformations | Materials with switchable optical activity. |
| Metal-Organic Frameworks (MOFs) | Coordination, guest inclusion | Chiral modification of MOF pores | Enantioselective separations or catalysis. |
| Self-assembling Peptides | Hydrogen bonding, hydrophobic interactions | Templated β-sheet or α-helix formation | Biomimetic materials with controlled morphology. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
